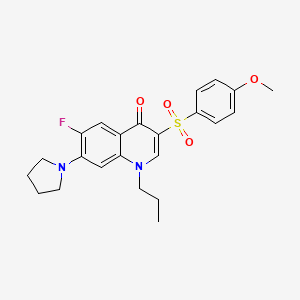
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one is a useful research compound. Its molecular formula is C23H25FN2O4S and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has identified compounds structurally related to 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one as having potent antibacterial activity. For example, a study on 8-substituted tetracyclic quinolone derivatives revealed significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in addressing bacterial resistance issues (Taguchi et al., 1992). Similarly, novel fluoroquinolone antibacterials with substituted (aminomethyl)pyrrolidines demonstrated potent antimicrobial activity, including against methicillin-resistant Staphylococcus aureus (MRSA), suggesting their relevance in developing new treatments for resistant infections (Hong et al., 1997).
Anticancer Potential
The structure-activity relationship studies of quinolone derivatives, including those similar to 6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one, have uncovered promising anticancer leads. A particular compound demonstrated strong inhibitory activity against various human cancer cell lines, suggesting a mechanism of action similar to that of antimitotic drugs. This points towards the potential application of these compounds in cancer therapy (Cheng et al., 2013).
Fluorescence and Imaging Applications
Certain quinolone derivatives exhibit unique fluorescence properties, making them useful for biomedical analysis and imaging. For instance, 6-methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence in a wide pH range, stable against light and heat, demonstrating potential as a fluorescent labeling reagent for carboxylic acids (Hirano et al., 2004). This opens avenues for its application in labeling and tracking biological molecules in research and diagnostic assays.
Synthesis and Chemical Properties
Studies have focused on the synthesis, crystal structures, and chemical properties of quinoline derivatives, contributing to a better understanding of their behavior and applications in various fields. For example, research into polymorphic modifications of certain quinoline compounds has revealed insights into their diuretic properties and potential as hypertension remedies, showcasing the chemical versatility and potential therapeutic applications of these molecules (Shishkina et al., 2018).
Propiedades
IUPAC Name |
6-fluoro-3-(4-methoxyphenyl)sulfonyl-1-propyl-7-pyrrolidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN2O4S/c1-3-10-26-15-22(31(28,29)17-8-6-16(30-2)7-9-17)23(27)18-13-19(24)21(14-20(18)26)25-11-4-5-12-25/h6-9,13-15H,3-5,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRWNUSIAPXXHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-3-((4-methoxyphenyl)sulfonyl)-1-propyl-7-(pyrrolidin-1-yl)quinolin-4(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

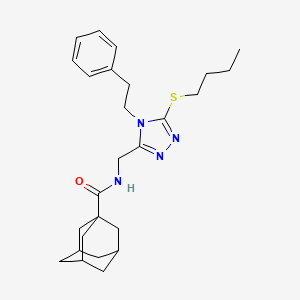
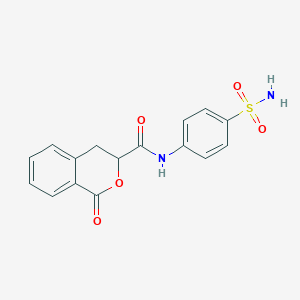
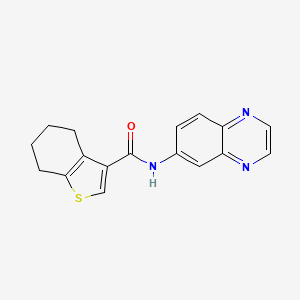
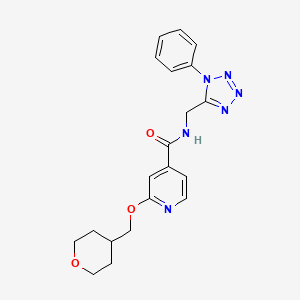
![1-[(4-chlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2753714.png)
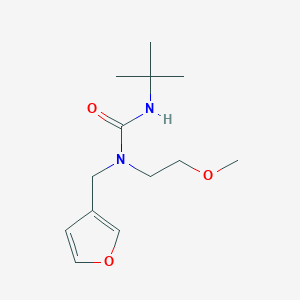

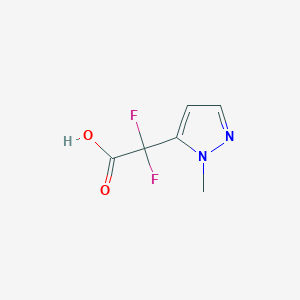

![(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2753721.png)
![3-[(Methylsulfanyl)methyl]phenol](/img/structure/B2753723.png)
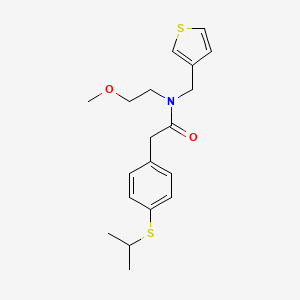
![3-(3,5-Dichlorophenyl)-2,6a-dihydrothieno[2,3-d][1,2]oxazole 4,4-dioxide](/img/structure/B2753730.png)
